3-Amino-3-(2,3-difluorophenyl)propanoic acid hydrochloride
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Overview
Description
3-Amino-3-(2,3-difluorophenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H10ClF2NO2 and a molecular weight of 237.63 g/mol . This compound is characterized by the presence of an amino group, a difluorophenyl group, and a propanoic acid moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,3-difluorophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2,3-difluorobenzaldehyde and glycine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired amino acid derivative.
Hydrochloride Formation: Finally, the amino acid derivative is treated with hydrochloric acid to form the hydrochloride salt of 3-Amino-3-(2,3-difluorophenyl)propanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2,3-difluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted phenyl derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-Amino-3-(2,3-difluorophenyl)propanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,3-difluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(2,5-difluorophenyl)propanoic acid hydrochloride
- 3-Amino-2-(2,5-difluorophenyl)propanoic acid hydrochloride
- 3-(3,5-difluorophenyl)propanoic acid
Uniqueness
3-Amino-3-(2,3-difluorophenyl)propanoic acid hydrochloride is unique due to the specific positioning of the difluorophenyl group, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets compared to its similar compounds .
Properties
IUPAC Name |
3-amino-3-(2,3-difluorophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2.ClH/c10-6-3-1-2-5(9(6)11)7(12)4-8(13)14;/h1-3,7H,4,12H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKPVAVAYUMILO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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